molecular formula C27H22Cl2N2O3S B15011063 (5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B15011063
M. Wt: 525.4 g/mol
InChI Key: ACYMMAXHRSVVNF-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methylpropoxyphenyl, phenyl, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Thioamide Formation:

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the diazinane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione: shares similarities with other diazinane derivatives and compounds containing dichlorophenyl and sulfanylidene groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H22Cl2N2O3S

Molecular Weight

525.4 g/mol

IUPAC Name

(5E)-1-(3,4-dichlorophenyl)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H22Cl2N2O3S/c1-17(2)16-34-21-11-8-18(9-12-21)14-22-25(32)30(19-6-4-3-5-7-19)27(35)31(26(22)33)20-10-13-23(28)24(29)15-20/h3-15,17H,16H2,1-2H3/b22-14+

InChI Key

ACYMMAXHRSVVNF-HYARGMPZSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.